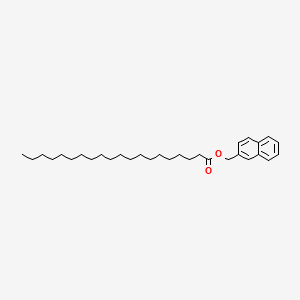
Dimethyl 2-decylbutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-decylbutanedioate is an organic compound with the molecular formula C16H30O4 It is an ester derived from butanedioic acid (succinic acid) and is characterized by the presence of two ester groups attached to a decyl chain
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 2-decylbutanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2-decylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is subsequently purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions: Dimethyl 2-decylbutanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield 2-decylbutanedioic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with other alcohols to form different esters in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: 2-decylbutanedioic acid and methanol.
Reduction: 2-decylbutanediol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Dimethyl 2-decylbutanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study ester hydrolysis and enzyme activity.
Industrial Applications: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl 2-decylbutanedioate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release 2-decylbutanedioic acid and methanol. The ester groups can also participate in various organic reactions, making the compound a versatile intermediate in chemical synthesis.
類似化合物との比較
Dimethyl succinate: An ester of succinic acid with similar reactivity.
Dimethyl adipate: An ester of adipic acid, used in similar applications.
Dimethyl glutarate: An ester of glutaric acid, also used in organic synthesis.
Uniqueness: Dimethyl 2-decylbutanedioate is unique due to its longer decyl chain, which imparts different physical properties and reactivity compared to shorter-chain esters like dimethyl succinate. This makes it suitable for specific applications where longer alkyl chains are desired.
特性
CAS番号 |
83826-10-2 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC名 |
dimethyl 2-decylbutanedioate |
InChI |
InChI=1S/C16H30O4/c1-4-5-6-7-8-9-10-11-12-14(16(18)20-3)13-15(17)19-2/h14H,4-13H2,1-3H3 |
InChIキー |
FUUSMEUQTOULKC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


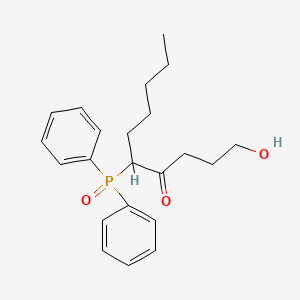
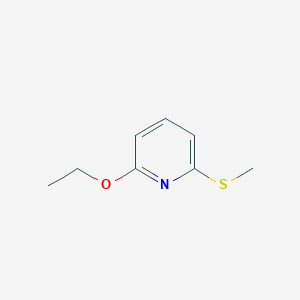


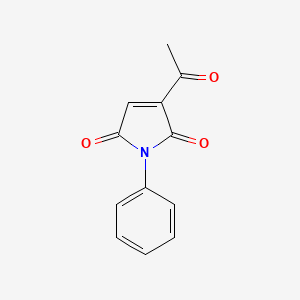
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
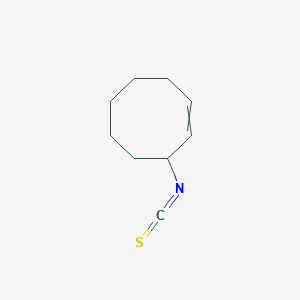

![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
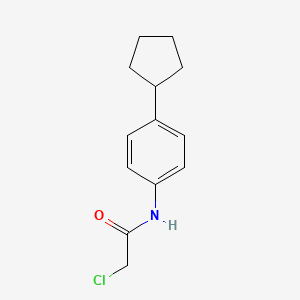

![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)

